molecular formula C20H13N5O5 B2771147 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide CAS No. 68501-71-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide

Cat. No. B2771147
CAS RN: 68501-71-3
M. Wt: 403.354
InChI Key: GOFNXWFPJIUZJG-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline” is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . It demonstrates significant anti-proliferative activity .


Synthesis Analysis

The synthesis of similar compounds involves the use of benzimidazole-based molecules, chalcone molecules, benzamide derived products, and styrene-based compounds . An attempt was made to synthesize and characterize a series of these hybridized molecules .


Molecular Structure Analysis

The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

The study of similar compounds reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, yield, and Rf values of one such compound were determined .

Scientific Research Applications

Environmentally Friendly Synthesis

  • Researchers have developed water-mediated and environmentally friendly syntheses for derivatives of this compound, emphasizing their utility in eco-friendly chemistry practices. These methods provide excellent yields using water as the solvent, which is relatively benign for the environment (Reddy, Reddy, & Dubey, 2014).

Polymer Synthesis and Applications

  • A novel aromatic diamine containing imidazole, furan, and benzamide units has been synthesized and used to create a series of new polyimides (PIs). These PIs exhibit good thermal stability and high solubility in polar organic solvents. Significantly, they have been used as an efficient adsorbent for the removal of malachite green dye and Cu ions from aqueous solutions, highlighting their potential in environmental applications (Rafiee & Mohagheghnezhad, 2018).

Antimicrobial Activity

  • Several studies have synthesized derivatives of this compound and evaluated their antimicrobial activities. These compounds have shown significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. This indicates their potential use in developing new antimicrobial agents (Desai et al., 2015).

Cardiac Electrophysiological Activity

  • Some derivatives of this compound have been studied for their cardiac electrophysiological activity. They have shown potency comparable to other selective class III agents, indicating their potential application in cardiac health (Morgan et al., 1990).

Antitumor Activity

  • Research has also been conducted on derivatives for their potential antitumor effects, particularly in inhibiting specific kinases associated with cancer cell proliferation. These studies have shown promising results against various human cancer cell lines (Abd El‐All et al., 2015).

Synthesis and Characterization

  • Several studies focus on the synthesis and characterization of compounds derived from this chemical, exploring their potential applications in various fields, including pharmaceuticals and materials science (Saeed, Hussain, & Ali, 2013).

Mechanism of Action

The mechanism of action of similar compounds involves significant anti-proliferative activity. In silico docking study was also performed against protein tyrosine kinase (PDB ID: 2J5F) to determine the probable mechanism of action of the novel compounds .

Future Directions

The research on similar compounds fruitfully rejuvenates the potentials and importance of small molecular weight ligands for experimental oncology . The need for an urgent alternative or a search for unexplored classes of substances against cancer cells remained the foremost need amongst scientists .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O5/c26-20(12-9-13(24(27)28)11-14(10-12)25(29)30)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-11H,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFNXWFPJIUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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